molecular formula C32H39NO7 B12758299 Zygosporin F CAS No. 25374-68-9

Zygosporin F

Cat. No.: B12758299
CAS No.: 25374-68-9
M. Wt: 549.7 g/mol
InChI Key: APXVRVLJIANRPI-VUOSUOSOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytochalasins, including Zygosporin F, typically involves the formation of the isoindolone core through a Diels-Alder reaction. This reaction is followed by various steps to introduce the necessary functional groups and achieve the desired stereochemistry . The specific synthetic route for this compound has not been detailed in the available literature, but it likely follows similar methodologies used for other cytochalasins.

Industrial Production Methods

Industrial production of cytochalasins, including this compound, is generally achieved through fermentation processes using fungal strains known to produce these metabolites. The fungi are cultured under specific conditions to optimize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Zygosporin F undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Zygosporin F include other cytochalasins such as:

  • Cytochalasin D
  • Cytochalasin C
  • Zygosporin E
  • Zygosporin G

Uniqueness

This compound is unique among cytochalasins due to its specific structural features and biological activities. While other cytochalasins also disrupt actin filaments, this compound has distinct functional groups that may confer unique reactivity and biological effects .

Properties

CAS No.

25374-68-9

Molecular Formula

C32H39NO7

Molecular Weight

549.7 g/mol

IUPAC Name

[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-12-acetyloxy-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

InChI

InChI=1S/C32H39NO7/c1-18-11-10-14-24-28(40-22(5)35)20(3)19(2)27-25(17-23-12-8-7-9-13-23)33-30(37)32(24,27)26(39-21(4)34)15-16-31(6,38)29(18)36/h7-10,12-16,18-19,24-28,38H,3,11,17H2,1-2,4-6H3,(H,33,37)/b14-10+,16-15+/t18-,19+,24-,25-,26+,27-,28+,31+,32+/m0/s1

InChI Key

APXVRVLJIANRPI-VUOSUOSOSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)OC(=O)C

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)OC(=O)C

Origin of Product

United States

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